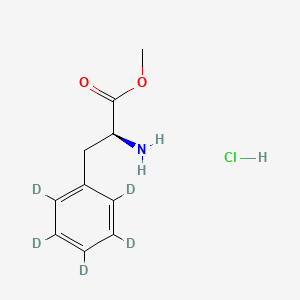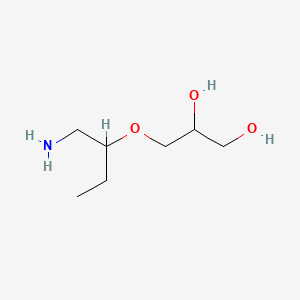
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 (O-BECEP-d4) is an organophosphorus compound (OP) with a wide range of uses in scientific research. O-BECEP-d4 is a type of phosphorodiamidate ester, which are used in a variety of applications, including as a reagent for peptide synthesis and as a biochemical probe. O-BECEP-d4 has been used to study the molecular mechanisms of enzyme inhibition, as well as to probe the structure and function of proteins. In addition, O-BECEP-d4 has been used in a variety of biological assays and has been found to be a useful tool for investigating biochemical and physiological processes.
科学研究应用
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has a variety of applications in scientific research. It has been used as a reagent for peptide synthesis, as a biochemical probe for studying enzyme inhibition, and as a tool for investigating the structure and function of proteins. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been used in a variety of biological assays, such as ELISA, Western blotting, and enzyme-linked immunosorbent assays.
作用机制
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 binds to the active site of AChE and forms a covalent bond with the enzyme, which prevents it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which results in the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity.
Biochemical and Physiological Effects
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase, which results in an accumulation of acetylcholine in the synapse and the overstimulation of postsynaptic receptors. This can lead to a variety of symptoms, including muscle twitching, weakness, nausea, vomiting, diarrhea, and respiratory difficulty. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been found to have an effect on the central nervous system, leading to confusion, anxiety, and seizures.
实验室实验的优点和局限性
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several advantages in laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholine on the nervous system. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is relatively inexpensive and can be easily synthesized in the laboratory.
However, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 also has some limitations. It is a potent inhibitor of acetylcholinesterase, and its use in laboratory experiments may lead to the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is not suitable for in vivo studies due to its potential toxicity.
未来方向
There are a number of potential future directions for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4. It could be used to study the effects of acetylcholine on different types of cells, such as neurons, muscle cells, and immune cells. Additionally, it could be used to study the effects of acetylcholine on different tissues and organs, such as the heart and lungs. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could also be used to study the effects of acetylcholine on different diseases, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Finally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could be used to study the effects of acetylcholine on the development and function of the nervous
合成方法
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is synthesized from the reaction of 2-chloroethylphosphorodiamidate (CEPD) and 3-butenyl bromide in the presence of a base, such as potassium carbonate. The reaction produces a phosphorodiamidate ester, which can then be purified by recrystallization. To synthesize O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4, the reaction of CEPD and 3-butenyl bromide is carried out at room temperature in a solvent such as dichloromethane or diethyl ether. The product of the reaction is then purified by recrystallization from a suitable solvent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 involves the reaction of 3-buten-1-ol with phosphorus oxychloride to form 3-butenyl chloride, followed by reaction with bis(2-chloroethyl)amine to form the desired product.", "Starting Materials": ["3-buten-1-ol", "phosphorus oxychloride", "bis(2-chloroethyl)amine"], "Reaction": ["3-buten-1-ol is reacted with phosphorus oxychloride to form 3-butenyl chloride", "3-butenyl chloride is reacted with bis(2-chloroethyl)amine to form O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4"] } | |
CAS 编号 |
1246816-65-8 |
产品名称 |
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 |
分子式 |
C8H17Cl2N2O2P |
分子量 |
279.134 |
IUPAC 名称 |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |
InChI 键 |
UBJAZFXJPCTQTQ-WVTKESLNSA-N |
SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
同义词 |
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



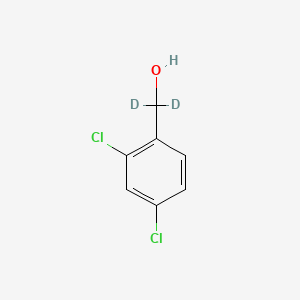


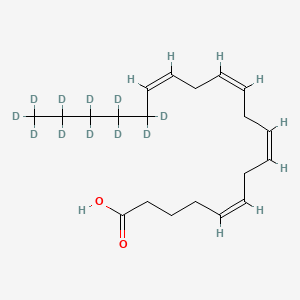
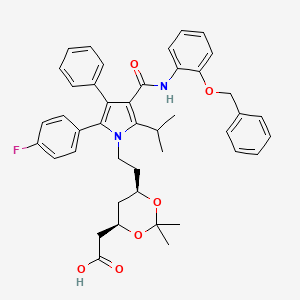
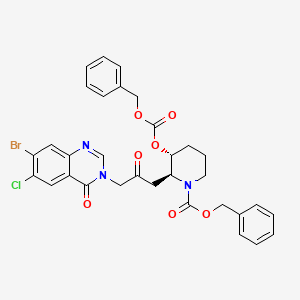
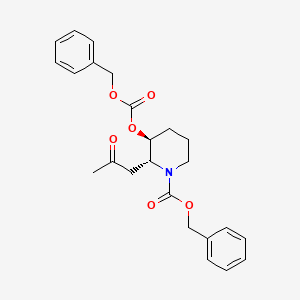


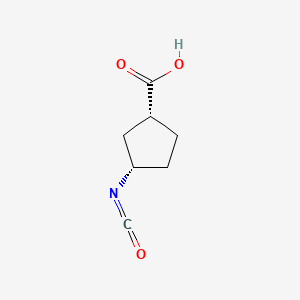
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
